tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate: is a chemical compound with a molecular formula of C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by a coupling reaction with the piperidine derivative under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- tert-Butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl (6-aminohexyl)carbamate
Uniqueness: tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This makes it particularly useful in the synthesis of specialized compounds and in research focused on the central nervous system .
Properties
IUPAC Name |
tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-7-11(15-10(9)2)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWSHTPBPKDBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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